molecular formula C15H16N2O6S B7540410 N-(2-ethoxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide

N-(2-ethoxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide

Cat. No. B7540410
M. Wt: 352.4 g/mol
InChI Key: PMLBADLWHIOSJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide, also known as EPNB, is a chemical compound that has been widely used in scientific research for its unique properties. EPNB is a sulfonamide compound that contains a nitro group and a methoxy group, making it a potent inhibitor of certain enzymes.

Mechanism of Action

N-(2-ethoxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide inhibits enzymes by binding to the active site of the enzyme and preventing substrate binding. It has been shown to inhibit carbonic anhydrase by binding to the zinc ion in the active site. N-(2-ethoxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide also inhibits acetylcholinesterase by binding to the peripheral anionic site, which is a secondary binding site on the enzyme.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to reduce intraocular pressure in animal models of glaucoma. N-(2-ethoxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide has also been shown to inhibit the growth of cancer cells in vitro. In addition, N-(2-ethoxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide has been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

N-(2-ethoxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide has several advantages for lab experiments. It is a potent inhibitor of certain enzymes and can be used to study enzyme kinetics. N-(2-ethoxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide is also relatively easy to synthesize and can be purified by recrystallization. However, N-(2-ethoxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide has limitations as well. It is a sulfonamide compound, which can limit its solubility in aqueous solutions. In addition, N-(2-ethoxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide may have off-target effects on other enzymes, which can complicate data interpretation.

Future Directions

There are several future directions for the study of N-(2-ethoxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide. One area of research could be the development of N-(2-ethoxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide analogs with improved solubility and selectivity for certain enzymes. Another area of research could be the use of N-(2-ethoxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide as a fluorescent probe for the detection of metal ions in biological samples. Finally, N-(2-ethoxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide could be studied for its potential use in the treatment of other diseases such as Parkinson's disease and multiple sclerosis.
Conclusion:
In conclusion, N-(2-ethoxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide is a sulfonamide compound that has been widely used in scientific research for its unique properties. N-(2-ethoxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide is a potent inhibitor of certain enzymes and has been studied for its potential use in the treatment of various diseases. Although N-(2-ethoxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide has limitations, it has several advantages for lab experiments and has several future directions for research. The study of N-(2-ethoxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide has the potential to lead to the development of new treatments for various diseases and to advance our understanding of enzyme kinetics.

Synthesis Methods

N-(2-ethoxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide can be synthesized by reacting 2-ethoxyaniline with 4-methoxy-3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields N-(2-ethoxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide as a yellow solid, which can be purified by recrystallization. The synthesis of N-(2-ethoxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

N-(2-ethoxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide has been used extensively in scientific research as an inhibitor of certain enzymes such as carbonic anhydrase and acetylcholinesterase. It has also been used as a fluorescent probe for the detection of metal ions. N-(2-ethoxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide has been studied for its potential use in the treatment of various diseases such as glaucoma, Alzheimer's disease, and cancer.

properties

IUPAC Name

N-(2-ethoxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O6S/c1-3-23-14-7-5-4-6-12(14)16-24(20,21)11-8-9-15(22-2)13(10-11)17(18)19/h4-10,16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLBADLWHIOSJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide

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